molecular formula C11H10N4 B1266547 5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile CAS No. 5346-56-5

5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile

Cat. No.: B1266547
CAS No.: 5346-56-5
M. Wt: 198.22 g/mol
InChI Key: VWOYPUVIGCTVSC-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered attention due to its potential biological activities and its role as a building block for more complex molecules.

Biochemical Analysis

Biochemical Properties

5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield specific pyrazolopyridine derivatives . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes. The compound’s ability to form stable complexes with target biomolecules is key to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. These interactions are important for understanding how the compound exerts its effects at the cellular level .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile involves a three-component cyclocondensation reaction. This reaction typically includes substituted benzaldehydes, malononitrile, and phenyl hydrazine. The reaction is often carried out in the presence of a catalyst, such as alumina–silica-supported manganese dioxide, in water at room temperature . The yields for this method range from 86% to 96%.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar multicomponent reactions. The use of recyclable catalysts and green solvents is emphasized to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The amino and cyano groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles and fused heterocyclic compounds .

Scientific Research Applications

5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole
  • 5-Amino-1,3-diphenyl-1h-pyrazole-4-carbonitrile
  • 3-Methyl-1-phenyl-1h-pyrazol-5-amine

Uniqueness

5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-3-methyl-1-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-8-10(7-12)11(13)15(14-8)9-5-3-2-4-6-9/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOYPUVIGCTVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277312
Record name 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5346-56-5
Record name 5346-56-5
Source DTP/NCI
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Record name 5346-56-5
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Record name 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
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Record name 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
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Synthesis routes and methods

Procedure details

Into a 250-mL 3-necked round-bottom flask, was placed a solution of 1-phenylhydrazine (31.5 g, 291.67 mmol, 1.14 equiv) in ethanol (105 mL) at room temperature. To the resulting mixture was then added 2-(1-ethoxyethylidene)malononitrile (35 g, 257.35 mmol, 1.00 equiv) in several batches at room temperature. After about half of the addition was completed, the solution was carefully heated to boiling. After all the ethoxymethylene malononitrile was added, the resulting solution was heated to reflux for 4 hr. The resulting mixture was then cooled with a water/ice bath, and the solids were collected by filtration to yield 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile as a yellow solid.
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
105 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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